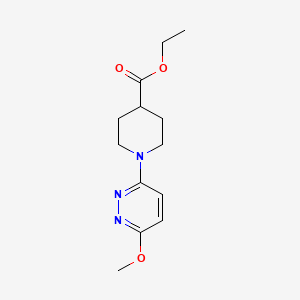
Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate
概述
描述
Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate is a chemical compound that belongs to the class of pyridazine derivatives It is characterized by the presence of a methoxy group at the 6th position of the pyridazine ring, a piperidine ring attached to the 4th position, and an ethyl ester group at the carboxylic acid position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction using a suitable piperidine derivative.
Esterification: The carboxylic acid group can be esterified using ethanol and a catalytic amount of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 1-(6-Hydroxy-pyridazin-3-yl)-piperidine-4-carboxylic acid ethyl ester.
Reduction: Formation of 1-(6-Methoxy-pyridazin-3-yl)-piperidine-4-carboxylic acid.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: Used in the development of agrochemicals, such as pesticides and herbicides.
作用机制
The mechanism of action of Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The methoxy group and the piperidine ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
- 1-(6-Methoxy-pyridazin-3-yl)-propynoic acid methyl ester
- 3-(6-Methoxy-pyridazin-3-yl)-acrylic acid methyl ester
Uniqueness
Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridazine derivatives and contributes to its specific applications and mechanism of action.
属性
分子式 |
C13H19N3O3 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC 名称 |
ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-3-19-13(17)10-6-8-16(9-7-10)11-4-5-12(18-2)15-14-11/h4-5,10H,3,6-9H2,1-2H3 |
InChI 键 |
LIHIAILBUBHRCD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,2,5,6-Tetrahydropyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B8667753.png)
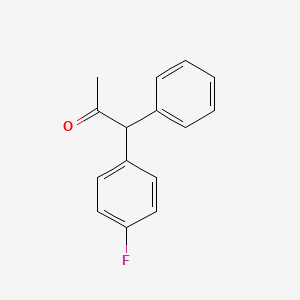
![Methyl 3-[(3-oxobutyl)thio]propanoate](/img/structure/B8667767.png)
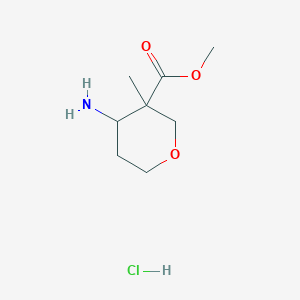
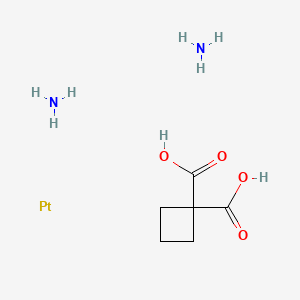
![N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B8667774.png)
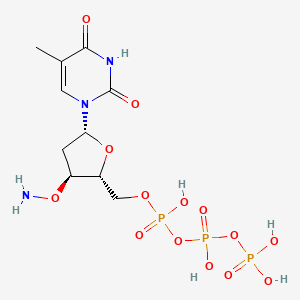
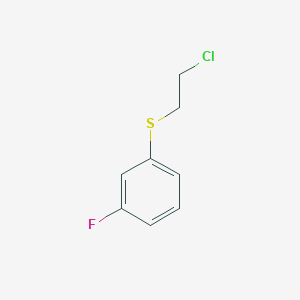
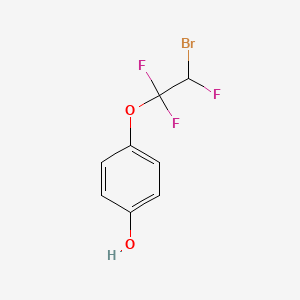
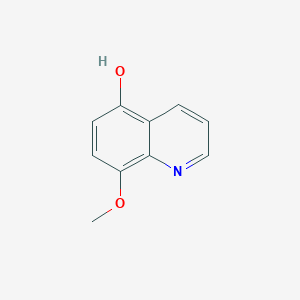
![Ethyl 4-[(4-methoxypyrimidin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B8667814.png)
![3-[4-(Benzyloxy)-3-methoxyphenyl]propan-1-amine](/img/structure/B8667826.png)
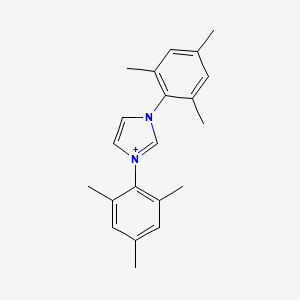
![N-[4-Chloro-2-(2-methoxybenzoyl)phenyl]acetamide](/img/structure/B8667832.png)
